3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15585320
Molecular Formula: C25H26N4O4S2
Molecular Weight: 510.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N4O4S2 |
|---|---|
| Molecular Weight | 510.6 g/mol |
| IUPAC Name | (5Z)-3-[(4-methoxyphenyl)methyl]-5-[[2-(3-methoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H26N4O4S2/c1-16-6-4-12-28-22(16)27-21(26-11-5-13-32-2)19(23(28)30)14-20-24(31)29(25(34)35-20)15-17-7-9-18(33-3)10-8-17/h4,6-10,12,14,26H,5,11,13,15H2,1-3H3/b20-14- |
| Standard InChI Key | DYJHYAUQRBTALI-ZHZULCJRSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCOC |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCOC |
Introduction
Structural Features
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Pyrido[1,2-a]pyrimidin-4-one Core: This fused bicyclic system includes a pyrimidine ring and a pyridine ring, known for diverse pharmacological activities.
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Thiazolidinone Moiety: Often associated with anti-inflammatory properties and capable of participating in nucleophilic substitution reactions.
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Methoxybenzyl Substituent: Enhances lipophilicity, potentially improving bioavailability.
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3-Methoxypropylamino Side Chain: Acts as a nucleophile in various reactions.
Synthesis and Chemical Reactivity
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes require careful optimization of reaction conditions to achieve high yields and purity. The chemical reactivity of such compounds can be attributed to their functional groups, including the thiazolidinone moiety and the pyrido[1,2-a]pyrimidin-4-one core.
Biological Activities
Compounds with similar structures have shown potential for various biological activities, including antimicrobial and anticancer properties. The thiazolidinone moiety is often linked to anti-inflammatory effects, while the pyrido[1,2-a]pyrimidin-4-one core can engage in interactions with biological targets such as enzymes or receptors.
Related Compounds and Their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Allylamino group, thiazolidinone moiety, methoxybenzyl substituent | Antimicrobial and anticancer properties |
| 2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Hydroxypropylamino side chain, thiazolidinone moiety | Potential for diverse biological activities |
| 4-Oxo-thiazolidine derivatives | Thiazolidinone core | Often exhibit anti-inflammatory properties |
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